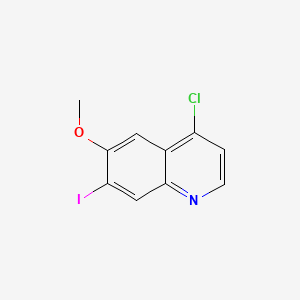

4-Chloro-7-iodo-6-methoxyquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

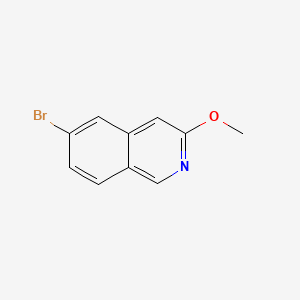

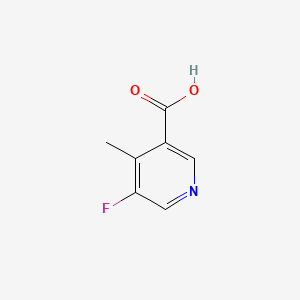

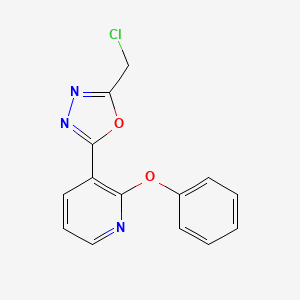

“4-Chloro-7-iodo-6-methoxyquinoline” is a chemical compound with the molecular formula C10H7ClINO . It is a derivative of quinoline, a class of organic compounds widely used in medicinal chemistry due to their biological activity .

Molecular Structure Analysis

The molecular structure of “4-Chloro-7-iodo-6-methoxyquinoline” consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The 4-position of the quinoline is substituted with a chlorine atom, the 7-position with an iodine atom, and the 6-position with a methoxy group .Physical And Chemical Properties Analysis

The molecular weight of “4-Chloro-7-iodo-6-methoxyquinoline” is 319.53 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the literature .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications

4-Chloro-7-iodo-6-methoxyquinoline and its derivatives have been explored extensively in the field of synthetic chemistry, primarily serving as key building blocks for the synthesis of antibiotics. A practical and scalable route was developed for the synthesis of halogenated quinoline derivatives, demonstrating their significant potential in antimicrobial drug discovery due to their efficacy against a variety of microbial strains. The method reported offers a useful approach for synthesizing these compounds, highlighting their importance in developing new antimicrobial agents (Flagstad et al., 2014).

Chemosensor Applications

Another fascinating application of quinoline derivatives is in the development of chemosensors for heavy metals. Specifically, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 was shown to selectively respond to Cd2+ ions over other tested metal ions, indicating its potential use in detecting cadmium concentrations in waste effluent streams and food products. This compound's selective binding and fluorescence response to Cd2+ over Zn2+ make it a promising tool for environmental monitoring and food safety applications (Prodi et al., 2001).

Luminescence Properties

The modification of quinoline derivatives to include cyano functional groups resulted in compounds with notable fluorescence properties. Specifically, the introduction of cyano substituents to 6-methoxyquinolin-2-ones, synthesized via 4-chloro-6-methoxyquinolin-2-ones, demonstrated varied emission values and large Stokes shifts, suggesting their application in the development of fluorescent materials and sensors (Enoua et al., 2009).

Direcciones Futuras

The future directions for “4-Chloro-7-iodo-6-methoxyquinoline” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of activities exhibited by quinoline derivatives, this compound could be a promising candidate for drug development .

Propiedades

IUPAC Name |

4-chloro-7-iodo-6-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClINO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZGJCLCJIHRDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-iodo-6-methoxyquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)